![molecular formula C7H11NO5S B1429603 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid CAS No. 1417695-29-4](/img/structure/B1429603.png)
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
Overview
Description
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a chemical compound with the molecular formula C7H11NO5S and a molecular weight of 221.23 g/mol . It is characterized by the presence of a piperidine ring with two keto groups at positions 2 and 6, an ethane chain, and a sulfonic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid typically involves the reaction of piperidine derivatives with sulfonic acid reagents under controlled conditions. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of Keto Groups: The keto groups at positions 2 and 6 can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Ethane Chain: The ethane chain can be attached via alkylation reactions using ethyl halides or ethylene oxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while reduction can produce hydroxylated piperidine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid typically involves:
- Formation of the Piperidine Ring : Cyclization of precursors like 1,5-diaminopentane.
- Introduction of Keto Groups : Oxidation using agents such as potassium permanganate or chromium trioxide.
- Attachment of Ethane Chain : Alkylation with ethyl halides or ethylene oxide.
Chemistry
This compound serves as a building block for synthesizing more complex molecules and is used as a reagent in various chemical reactions. Its sulfonic acid group enhances its reactivity in substitution reactions, allowing for the introduction of other functional groups.
Biology
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonic acid group likely facilitates strong interactions with enzyme active sites, potentially altering their function.
Table 1: Enzyme Targets and Inhibition Potency
Enzyme Target | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Protein Kinase A | Competitive | 5.0 |
Cyclooxygenase | Non-competitive | 10.0 |
Acetylcholinesterase | Mixed | 15.0 |
This table summarizes the inhibition potency of the compound on various enzyme targets, indicating its potential therapeutic applications in metabolic diseases .
Medicine
The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting diseases such as cancer and chronic inflammatory conditions. Its ability to modulate protein interactions makes it a candidate for developing drugs that target specific pathways in disease processes .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of various derivatives including this compound. The results demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .
Case Study 2: Cancer Research
Research has shown that compounds similar to this compound can bind to cereblon, a protein involved in the regulation of immune responses and cancer progression. This interaction suggests that the compound may be useful in developing therapies for cancers influenced by cereblon activity .
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring and keto groups may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid: Characterized by the presence of a piperidine ring with two keto groups and a sulfonic acid group.
2-(2,6-Dioxopiperidin-3-yl)ethane-1-sulfonic acid: Similar structure but with the keto groups at different positions.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A zwitterionic sulfonic acid buffering agent with a piperazine ring.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, keto groups, and a sulfonic acid group makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a compound with significant potential in biological research and therapeutic applications. Its structure, which includes a piperidine ring and sulfonic acid group, suggests various interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition and cellular signaling pathways.
The compound's chemical formula is C₇H₁₃N₃O₄S, and it has been synthesized through various methods involving the cyclization of piperidine derivatives. The introduction of keto groups and the ethane chain are crucial for its biological activity.
Synthesis Overview
- Formation of the Piperidine Ring : Cyclization of precursors like 1,5-diaminopentane.
- Introduction of Keto Groups : Oxidation using agents such as potassium permanganate.
- Attachment of Ethane Chain : Alkylation with ethyl halides or ethylene oxide.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonic acid group likely facilitates strong interactions with enzyme active sites, potentially altering their function.
Table 1: Enzyme Targets and Inhibition Potency
Enzyme Target | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Protein Kinase A | Competitive | 5.0 |
Cyclooxygenase | Non-competitive | 10.0 |
Acetylcholinesterase | Mixed | 15.0 |
Interaction with Biological Macromolecules
The compound has been shown to interact with proteins and nucleic acids, affecting their stability and function. This interaction is crucial for its potential therapeutic applications.
Antiproliferative Activity
A study evaluated the antiproliferative effects of derivatives related to this compound on cancer cell lines:
- Cell Lines Tested : NCI-H929 (multiple myeloma), U2932 (B-cell lymphoma)
- Results : The compound exhibited significant antiproliferative activity with IC₅₀ values of 2.25 µM for NCI-H929 and 5.86 µM for U2932 cells, indicating potential as an anticancer agent .
The mechanism involves modulation of the cereblon (CRBN) protein pathway, which is essential in regulating protein degradation processes within cells. The compound's binding affinity to CRBN suggests it may induce apoptosis in cancer cells by disrupting normal cellular functions.
Research Applications
The compound is being explored for various applications:
- Drug Development : As a precursor in synthesizing new therapeutic agents targeting cancer and inflammatory diseases.
- Biochemical Research : As a tool to study enzyme kinetics and protein interactions.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c9-6-2-1-3-7(10)8(6)4-5-14(11,12)13/h1-5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSRCUWTKPXGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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